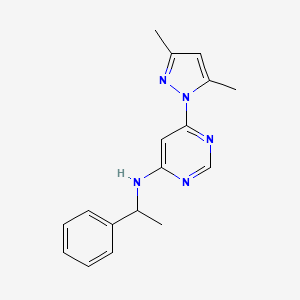![molecular formula C22H25FN4OS B12249153 6-(2,4-Dimethyl-1,3-thiazol-5-yl)-2-({1-[(4-fluorophenyl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B12249153.png)
6-(2,4-Dimethyl-1,3-thiazol-5-yl)-2-({1-[(4-fluorophenyl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2,4-Dimethyl-1,3-thiazol-5-yl)-2-({1-[(4-fluorophenyl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique combination of thiazole, piperidine, and pyridazinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-Dimethyl-1,3-thiazol-5-yl)-2-({1-[(4-fluorophenyl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Piperidine Derivative Synthesis: The piperidine derivative can be synthesized by reacting 4-fluorobenzyl chloride with piperidine in the presence of a base such as sodium hydride.
Pyridazinone Formation: The pyridazinone ring can be formed by the cyclization of appropriate hydrazine derivatives with diketones.
Final Coupling: The final step involves coupling the thiazole, piperidine, and pyridazinone intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and piperidine moieties.
Reduction: Reduction reactions can occur at the pyridazinone ring, potentially converting it to a dihydropyridazine derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used under various conditions.
Major Products
Oxidation: Oxidized derivatives of the thiazole and piperidine rings.
Reduction: Reduced forms of the pyridazinone ring.
Substitution: Substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, this compound may be used to study enzyme interactions, receptor binding, and other biochemical processes due to its potential bioactivity.
Medicine
In medicinal chemistry, this compound is of interest for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound could be used in the development of specialty chemicals, agrochemicals, and other high-value products.
Mechanism of Action
The mechanism of action of 6-(2,4-Dimethyl-1,3-thiazol-5-yl)-2-({1-[(4-fluorophenyl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiazole and piperidine moieties may play a crucial role in binding to these targets, while the pyridazinone ring could be involved in the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
6-(2,4-Dimethyl-1,3-thiazol-5-yl)-2,3-dihydropyridazin-3-one: Lacks the piperidine moiety.
2-({1-[(4-Fluorophenyl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one: Lacks the thiazole moiety.
6-(2,4-Dimethyl-1,3-thiazol-5-yl)-2-({1-[(4-chlorophenyl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one: Contains a chlorine atom instead of a fluorine atom.
Uniqueness
The uniqueness of 6-(2,4-Dimethyl-1,3-thiazol-5-yl)-2-({1-[(4-fluorophenyl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one lies in its combination of thiazole, piperidine, and pyridazinone moieties, which may confer distinct bioactivity and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C22H25FN4OS |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
6-(2,4-dimethyl-1,3-thiazol-5-yl)-2-[[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methyl]pyridazin-3-one |
InChI |
InChI=1S/C22H25FN4OS/c1-15-22(29-16(2)24-15)20-7-8-21(28)27(25-20)14-18-9-11-26(12-10-18)13-17-3-5-19(23)6-4-17/h3-8,18H,9-14H2,1-2H3 |
InChI Key |
JDKHCGIBWQWSBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN(C(=O)C=C2)CC3CCN(CC3)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1-methyl-1H-indol-3-yl)-1-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one](/img/structure/B12249070.png)
![3-(4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)-1,2-benzothiazole](/img/structure/B12249074.png)

![6-(4-{[(2-tert-butyl-5,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-9-methyl-9H-purine](/img/structure/B12249078.png)
![9-(2-methoxyethyl)-6-[5-(pyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine](/img/structure/B12249084.png)
![N-[2-(3,5-dimethylphenoxy)ethyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B12249095.png)
![2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]quinoxaline](/img/structure/B12249104.png)
![4-Ethyl-3-methyl-6-[(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B12249114.png)
![4-Phenyl-1-[2-(trifluoromethyl)pyridin-4-yl]piperidine-4-carbonitrile](/img/structure/B12249117.png)

![7-methyl-6-{4-[2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}-7H-purine](/img/structure/B12249122.png)
![3-Bromo-5-chloro-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]pyridine](/img/structure/B12249124.png)
![N-[(4-bromophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B12249129.png)
![N-cyclopropyl-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B12249130.png)
